tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1233954-93-2 . It has a molecular weight of 353.39 . The IUPAC name for this compound is tert-butyl 4-(((4-fluoro-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.39 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Key Intermediate in Vandetanib Synthesis
Tert-butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, a therapeutic drug. This compound was synthesized through a process involving acylation, sulfonation, and substitution, achieving a total yield of 20.2%. This synthesis is critical for the production of Vandetanib, highlighting the compound's importance in pharmaceutical manufacturing (Wang, Wang, Tang, & Xu, 2015).
Role in Synthesis of Crizotinib Intermediates
This chemical also plays a vital role as an intermediate in synthesizing biologically active compounds like Crizotinib. The synthesis process involved using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, leading to a total yield of 49.9%. This demonstrates the compound's versatility in the creation of various biologically active molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Synthesis of Biologically Active Benzimidazole Compounds
Another significant application is in synthesizing benzimidazole compounds, which are known for their biological activity. A study reported the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate with a 52% yield, using cost-effective materials. The resulting compound is a crucial intermediate for benzimidazole compound synthesis, further showcasing the chemical's role in pharmaceutical development (Ya-hu, 2010).
Application in Small Molecule Anticancer Drugs
The compound is also an important intermediate for small molecule anticancer drugs. A study detailed a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in cancer drug development, emphasizing its potential in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled, one should move to fresh air and seek medical attention if feeling unwell . If it comes into contact with skin or eyes, it should be rinsed off immediately and medical advice should be sought if irritation persists .
properties
IUPAC Name |
tert-butyl 4-[(4-fluoro-2-nitroanilino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSIQHSWUDEQPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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